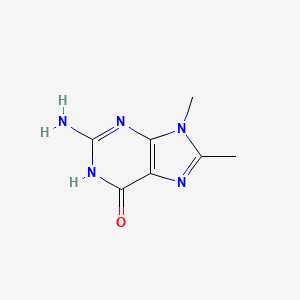

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one

Description

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one (CAS 42484-34-4) is a synthetic purine derivative characterized by methyl substituents at the 8- and 9-positions of the purine core. Its molecular formula is C₇H₉N₅O, with a molecular weight of 179.18 g/mol.

Properties

CAS No. |

23662-77-3 |

|---|---|

Molecular Formula |

C7H9N5O |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-amino-8,9-dimethyl-1H-purin-6-one |

InChI |

InChI=1S/C7H9N5O/c1-3-9-4-5(12(3)2)10-7(8)11-6(4)13/h1-2H3,(H3,8,10,11,13) |

InChI Key |

PPWIHBHYUOPBEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include:

Alkylation: Introduction of methyl groups to the purine ring.

Amination: Introduction of the amino group at the 2-position.

Cyclization: Formation of the purine ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

Catalysis: Using catalysts to increase reaction rates.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives.

Reduction: Reduction of functional groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with nucleic acids and proteins.

Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.

Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

Binding to Nucleic Acids: Interfering with DNA or RNA processes.

Enzyme Inhibition: Inhibiting enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Notes:

- logP : The 8,9-dimethyl derivative’s higher lipophilicity (logP = 0.58) compared to polar analogues like penciclovir (logP = -1.23) suggests improved membrane permeability but reduced aqueous solubility.

- Solubility: Hydroxyl or sugar moieties (e.g., in penciclovir or 2-deoxypentofuranosyl derivatives) enhance water solubility, critical for oral bioavailability.

Critical Research Findings and Gaps

Structural Insights : Crystallographic data for the cyclopentyl anti-HBV compound () reveal hydrogen bonding between hydroxyl groups and viral polymerase residues, a feature absent in the 8,9-dimethyl derivative.

Pharmacokinetic Limitations: The 8,9-dimethyl derivative’s moderate solubility (12.5 mg/mL) may restrict intravenous use, necessitating prodrug strategies or formulation optimization.

Therapeutic Potential: No in vivo data are available for the 8,9-dimethyl compound, unlike penciclovir or 9-benzylguanine, which have established clinical profiles.

Biological Activity

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is a purine derivative notable for its structural similarity to nucleobases, which positions it as a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its potential antiviral and anticancer properties, as well as its interactions with biological macromolecules.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 178.19 g/mol

- Structure : Contains an amino group at the second position and two methyl groups at the eighth and ninth positions of the purine ring.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit enzymes involved in nucleic acid synthesis, which is critical for viral replication. Specific assays have demonstrated its efficacy against various viral strains, suggesting its potential as a therapeutic agent in antiviral drug development.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Prostate Cancer

- Breast Cancer (MDA-MB-231)

In vivo studies further support these findings, indicating that this compound can significantly reduce tumor growth in animal models .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Notably:

- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide metabolism.

- Cellular Pathway Modulation : It modulates cellular signaling pathways that are crucial for cell proliferation and survival.

Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of this compound, researchers found that it effectively inhibited viral replication in cell cultures infected with RNA viruses. The compound demonstrated a dose-dependent response, highlighting its potential for therapeutic use in treating viral infections.

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on human prostate cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis at concentrations ranging from 10 to 50 µM. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group at position 2; two methyl groups | Antiviral, anticancer |

| 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one | Chlorine substituent; similar purine base | Antiviral, anticancer |

| 2-Amino-9-propyl-1H-purin-6(9H)-one | Propyl group; amino substitution | Limited data on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.